molecular formula C12H22O4 B1253298 Talaromycin A CAS No. 83720-10-9

Talaromycin A

Cat. No.: B1253298
CAS No.: 83720-10-9
M. Wt: 230.3 g/mol
InChI Key: VDWRKBZMQNPUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Talaromyces aurantiacus . The compound has been reported to exhibit weak inhibitory activity against acetylcholinesterase (AChE) in preliminary assays . Talaromyces genus are a prolific source of structurally diverse secondary metabolites with a wide array of investigated biological activities, including antibacterial, anti-inflammatory, and antitumor properties, making them a valuable resource for natural product research . As such, Talaromycin A serves as a compound of interest for researchers in fields including natural product chemistry, medicinal chemistry, and drug discovery. It can be used as a standard in analytical profiling, a lead compound for synthesizing novel analogs, or a tool for studying fungal biosynthesis. This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83720-10-9

Molecular Formula

C12H22O4

Molecular Weight

230.3 g/mol

IUPAC Name

(3R,4S,6R,9R)-9-ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C12H22O4/c1-2-9-3-4-12(15-7-9)5-11(14)10(6-13)8-16-12/h9-11,13-14H,2-8H2,1H3/t9-,10-,11+,12-/m1/s1

InChI Key

VDWRKBZMQNPUOB-UHFFFAOYSA-N

SMILES

CCC1CCC2(CC(C(CO2)CO)O)OC1

Canonical SMILES

CCC1CCC2(CC(C(CO2)CO)O)OC1

Synonyms

talaromycin C

Origin of Product

United States

Isolation, Fermentation, and Structural Elucidation

Microbial Sources and Cultivation Strategies

Talaromycin A has been isolated from fungal species, particularly those found in endophytic relationships.

Isolation from Endophytic Fungi

This compound has been successfully isolated from liquid cultures of endophytic fungi. Notably, Talaromyces aurantiacus has been identified as a source of this compound nih.govtandfonline.comvirginia.eduresearchgate.net. Another endophytic fungus, Talaromyces brevis, isolated from Cupressus chengiana, has also yielded this compound doi.org. Additionally, this compound has been reported from Talaromyces sp. MH551540 associated with Xanthoparmelia angustiphylla nih.govfrontiersin.org. This compound has also been found in Talaromyces stipitatus nih.gov. The isolation process typically begins with culturing the fungal strain nih.govtandfonline.com.

Fermentation Optimization for this compound Production

While specific detailed protocols for the fermentation optimization of this compound production are not extensively detailed in the search results, the isolation from liquid cultures implies that submerged fermentation techniques are utilized nih.govtandfonline.com. General principles of fermentation optimization involve fine-tuning parameters such as temperature, nutrient supply, pH, aeration, and agitation to enhance microbial growth and metabolite production cmdclabs.comadvancechemjournal.comacademicjournals.orgnih.gov. The use of specific media is crucial for bacterial isolation and growth seafdec.org.ph.

Extraction and Purification Methodologies

Following fermentation, this compound is extracted from the culture and subjected to purification steps to obtain the compound in a pure form.

Chromatographic Techniques for this compound Enrichment

Chromatographic techniques are fundamental in the enrichment and separation of compounds from complex mixtures, including natural product extracts ijpsjournal.commetwarebio.comwikipedia.orgasccollegekolhar.in. While the specific chromatographic methods used for this compound enrichment are not explicitly detailed in all sources, chromatography is a standard technique for purifying compounds like spiroketals rsc.orgresearchgate.net. Methods such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are commonly employed in natural product purification ijpsjournal.commetwarebio.comwikipedia.orgasccollegekolhar.in. These techniques separate compounds based on their differential affinities for a stationary phase and a mobile phase metwarebio.comwikipedia.org.

Advanced Purification Protocols

Advanced purification protocols often build upon chromatographic separation by incorporating additional steps to enhance purity. These can include various extraction methods and further chromatographic refinement. The goal is to isolate the target compound from other metabolites and culture medium components google.compromega.com. While specific advanced protocols for this compound are not detailed, general purification strategies involve steps like creating a lysate, separating soluble components from debris, binding the target compound to a matrix, washing away contaminants, and eluting the purified compound promega.com.

Advanced Spectroscopic Approaches for Structure Determination

The precise chemical structure of this compound has been determined using advanced spectroscopic methods.

The structures of natural products are typically elucidated using a combination of spectroscopic techniques. For this compound, infrared (IR), mass spectrometry (MS), and both one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy have been employed nih.govtandfonline.comresearchgate.netdoi.org. Comparison of experimental spectroscopic data with calculated electronic circular dichroism spectra has also been used nih.govtandfonline.com. 2D NMR spectroscopy, such as correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), is particularly powerful in determining the connectivity of atoms and the spatial arrangement of protons and carbons within a molecule rsc.organu.edu.auclariant.com. Nuclear Overhauser effect (NOE) difference spectra can help establish the relative configuration of stereocenters rsc.org.

Application of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the planar structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in this process tandfonline.comnih.govresearchgate.net. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the types of protons and carbons present in the molecule and their chemical environments. 2D NMR techniques, including correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), help establish the connectivity between atoms by revealing correlations between protons and carbons that are coupled or separated by multiple bonds researchgate.net. Analysis of the comprehensive NMR spectroscopic data allows researchers to piece together the carbon skeleton and identify the positions of substituents and functional groups within the this compound molecule researchgate.net.

Mass Spectrometry for Molecular Structure Confirmation

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, confirming its molecular formula tandfonline.comnih.govresearchgate.netegyankosh.ac.in. High-resolution mass spectrometry (HR-MS) provides accurate mass measurements that can distinguish between compounds with very similar nominal masses researchgate.netresearchgate.net. Fragmentation patterns observed in MS experiments can also provide clues about the substructures present in the molecule clariant.com.

Vibrational Spectroscopy Analysis (e.g., IR)

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by identifying characteristic vibrational frequencies tandfonline.comnih.govresearchgate.net. Absorption bands in the IR spectrum correspond to the stretching and bending vibrations of specific bonds, such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon bonds, aiding in the identification of key structural features egyankosh.ac.in.

Stereochemical Assignment and Absolute Configuration Analysis

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical step in the full structural characterization of this compound, particularly given its spiroketal structure which contains multiple chiral centers nih.gov.

Chiroptical Methods (e.g., Electronic Circular Dichroism)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy, are valuable for assigning the absolute configuration of chiral molecules like this compound nih.govresearchgate.netencyclopedia.pub. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample encyclopedia.pubrroij.com. By comparing the experimental ECD spectrum with computationally calculated ECD spectra for different possible stereoisomers, the absolute configuration can be determined tandfonline.comtandfonline.comnih.gov. The sign and shape of the ECD spectrum are sensitive to both the molecular conformation and configuration encyclopedia.pub.

Crystallographic Techniques for Definitive Stereochemistry

Single-crystal X-ray crystallography provides a definitive method for determining the absolute configuration of a compound when suitable crystals can be obtained tandfonline.comresearchgate.netrsc.org. This technique involves diffracting X-rays through a crystal of the compound and analyzing the resulting diffraction pattern to create a three-dimensional electron density map. This map reveals the precise positions of the atoms in the molecule, allowing for the unambiguous assignment of stereochemistry wikipedia.org. In some studies, X-ray crystallographic analysis has been used to confirm the structures and absolute configurations of compounds, including those with spiroketal frameworks researchgate.net.

Biosynthetic Pathways and Enzymatic Mechanisms

Origin of Talaromycin A Precursors

This compound is structurally classified as a spiroketal, a type of compound often derived from polyketide biosynthetic pathways researchgate.netfrontiersin.orgpbs.edu.plplos.org. Fungi in the genus Talaromyces are well-established producers of polyketides, among other secondary metabolites researchgate.netfrontiersin.orgpbs.edu.plplos.org. Polyketide biosynthesis typically utilizes simple carboxylic acid precursors, primarily acetyl-CoA and malonyl-CoA, which are iteratively condensed and modified by polyketide synthases (PKSs) nih.govnih.gov. While specific studies detailing the incorporation of labeled precursors into this compound were not found in the provided literature, the prevalence of polyketide biosynthesis in Talaromyces strongly suggests that acetyl-CoA and malonyl-CoA, or their derivatives, serve as the fundamental building blocks for the carbon backbone of this compound researchgate.netfrontiersin.orgpbs.edu.plplos.org. The biosynthesis of other spiroketal natural products, such as okaspirodiol (B1256739) from Streptomyces, has been shown to involve precursors like acetate (B1210297) and glycerol, highlighting the varied metabolic origins of spiroketal structures across different microbial taxa nih.gov.

Proposed Biosynthetic Routes to the Spiroketal Core

The formation of the spiroketal core of this compound, a 1,7-dioxaspiro[5.5]undecane system, is a key step in its biosynthesis plos.org. Spiroketal formation in natural product biosynthesis typically involves the enzymatic cyclization of a polyoxygenated precursor molecule. This cyclization can proceed through various mechanisms, often involving intramolecular attack of a hydroxyl group on a ketone or aldehyde carbonyl, or via oxidative processes nih.govnih.gov. Chemical syntheses of spiroketals, including this compound, have employed diverse strategies such as acid-catalyzed cyclizations and reactions involving activated intermediates mdpi.compsu.edunih.gov. While the precise enzymatic route to the spiroketal core of this compound within Talaromyces is not explicitly described in the available research, it is likely to involve the controlled folding and cyclization of a linear or partially cyclized polyketide intermediate. Analogous spiroketal formation in other organisms, such as the flavoenzyme-mediated oxidative rearrangement in rubromycin biosynthesis, suggests that similar enzymatic strategies might be employed in fungal systems nih.gov. The specific pathway leading to the stereochemically defined spiroketal core of this compound in Talaromyces remains an area requiring further investigation.

Key Enzymatic Transformations in this compound Biosynthesis

Based on the presumed polyketide origin, the enzymatic machinery for this compound biosynthesis would likely include polyketide synthases (PKSs) responsible for the initial assembly of the carbon chain researchgate.netfrontiersin.org. Following chain elongation, a suite of enzymes would be involved in modifying the polyketide backbone and forming the spiroketal structure. These tailoring enzymes could include cyclases to facilitate ring formation, oxygenases (such as cytochrome P450 monooxygenases or flavin-dependent monooxygenases) for introducing hydroxyl groups and potentially catalyzing oxidative cyclizations, and reductases researchgate.netnih.govresearchgate.net. While specific enzymes directly involved in the biosynthesis of this compound in Talaromyces have not been identified in the provided literature, studies on other fungal and bacterial spiroketal pathways offer potential parallels. For instance, flavoenzymes have been shown to play a crucial role in the oxidative formation of spiroketals in the biosynthesis of rubromycins nih.gov. Identifying and characterizing the specific PKS and tailoring enzymes in the this compound pathway is essential for a complete understanding of its biosynthesis.

Genetic Determinants of this compound Production

The genes encoding the enzymes responsible for fungal secondary metabolite biosynthesis are typically clustered together in the genome, forming biosynthetic gene clusters (BGCs) frontiersin.orgnih.govnih.govfrontiersin.orgmdpi.comnih.govrsc.orgmdpi.com. Genome sequencing and analysis of various Talaromyces species have revealed the presence of numerous BGCs, underscoring the genetic potential of this genus to produce a wide array of secondary metabolites frontiersin.orgnih.govmdpi.comnih.gov. These BGCs often contain genes for core biosynthetic enzymes like PKSs and NRPSs, as well as genes for modifying enzymes, transporters, and regulatory proteins frontiersin.orgnih.govfrontiersin.orgrsc.orgmdpi.com. While studies have identified BGCs associated with the production of other compounds in Talaromyces, such as sordarin (B1681957) or polyketide-nonribosomal peptide hybrids, the specific biosynthetic gene cluster responsible for the production of this compound has not been reported in the provided search results researchgate.netplos.orgnih.govnih.govnih.gov. The identification and characterization of the this compound BGC would enable a deeper understanding of the genetic basis of its biosynthesis and could potentially facilitate efforts in pathway engineering and compound production.

Synthetic Strategies and Analogues of Talaromycin a

Total Synthesis Approaches to (+)-Talaromycin A and Stereoisomers

Numerous total synthesis approaches have been reported for (+)-Talaromycin A and its stereoisomers, reflecting the complexity and synthetic interest in this natural product researchgate.netrsc.orgcapes.gov.brjst.go.jpresearchgate.netrsc.orgamanote.commdpi.comcambridgemedchemconsulting.comsemanticscholar.orgsoton.ac.ukthieme-connect.comacs.org. These syntheses often involve the convergent coupling of fragments or the iterative construction of the carbon chain followed by spiroketalization. The challenge lies in controlling the relative and absolute stereochemistry at each step, particularly around the sensitive spiroketal junction.

One approach involved using a nih.govresearchgate.net-sigmatropic (Wittig) rearrangement and a researchgate.netresearchgate.net-Claisen rearrangement as key steps to control absolute configuration, leading to (-)-Talaromycin A in high optical and diastereomeric purity researchgate.net. Another synthesis of talaromycins A, B, C, and E from common intermediates has been reported, utilizing an olefinic spiroacetal precursor rsc.orgrsc.org. This precursor was obtained from a hydroxy ketoacetylene through acid-catalyzed spirocyclisation rsc.org. Further studies explored the synthesis of talaromycins A, B, C, and E via a regioselective chlorohydration, reductive dechlorination, and deprotection sequence from key olefinic spiroketals soton.ac.uk. A stereoselective total synthesis of (+)-Talaromycin A and (-)-Talaromycin B was accomplished using successive asymmetric induction of all chiral centers with a chiral sulfinyl group capes.gov.brsemanticscholar.orgsciencegate.app.

Asymmetric Synthesis Methodologies

Asymmetric synthesis methodologies are crucial for accessing the desired stereoisomer of Talaromycin A with high enantiomeric and diastereomeric purity researchgate.netcapes.gov.brjst.go.jpresearchgate.netmdpi.comthieme-connect.comsciencegate.appcornell.edusciencegate.appnih.govresearchgate.net. Various strategies have been employed, including the use of chiral auxiliaries and asymmetric catalysis.

Stereoselective Construction of the Spiroketal Ring System

The stereoselective construction of the 1,7-dioxaspiro[5.5]undecane core is a pivotal step in the synthesis of this compound rsc.orgjst.go.jpresearchgate.netrsc.orgthieme-connect.comcornell.edunih.govresearchgate.netrsc.orgrsc.orglookchem.com. Spiroketals often exist as a mixture of isomers due to the potential for isomerization under acidic conditions, making stereocontrol challenging nih.gov. However, many natural spiroketals possess the thermodynamically favored configuration nih.gov.

Approaches to achieve stereocontrol include acid-catalyzed spirocyclisation of suitable acyclic or monocyclic precursors rsc.orgrsc.orgnih.gov. The use of asymmetric recognition of prochiral 1,3-diols controlled by sulfinyl chirality has been reported for the stereoselective synthesis of a key dioxaspiro intermediate for talaromycins jst.go.jpresearchgate.net. Another method involves a new synthesis of 1,7-dioxaspiro[5.5]undec-4-enes via metallated allenol ethers, followed by acid-catalyzed ring closure rsc.orgrsc.org. The Δ2 effect has also been successfully applied for stereocontrol at the spiroacetalic center during thermodynamically controlled spiroacetalization in the synthesis of (-)-Talaromycin A thieme-connect.com.

Development of Key Synthetic Intermediates

The development and efficient synthesis of key synthetic intermediates are essential for successful total synthesis of this compound rsc.orgjst.go.jpresearchgate.netrsc.orgsoton.ac.ukresearchgate.netrsc.orgbeilstein-journals.orgupenn.edu. These intermediates are designed to carry the necessary functional groups and stereochemical information required for the subsequent steps.

Examples of key intermediates include olefinic spiroacetals, which have served as common precursors for the synthesis of different talaromycin stereoisomers rsc.orgrsc.orgsoton.ac.uk. A dioxaspiro compound has also been identified as a common intermediate for the synthesis of this compound and (-)-talaromycin B, synthesized through routes utilizing asymmetric recognition controlled by sulfinyl chirality jst.go.jpresearchgate.net. Other synthetic studies have focused on preparing specific alkynes and protected spiroketals as intermediates rsc.orgsoton.ac.uk.

Formal Syntheses of this compound

Formal synthesis of a natural product involves the synthesis of a known intermediate that has previously been converted into the target molecule. Several formal syntheses of this compound have been reported rsc.orgrsc.orgrsc.org. These approaches contribute to the synthetic knowledge base by providing alternative routes to established key intermediates.

One formal synthesis of talaromycins A and B involved a new synthesis of 1,7-dioxaspiro[5.5]undec-4-enes via metallated allenol ethers, yielding an intermediate that had previously been converted to talaromycins A and B rsc.orgrsc.org. Another report on the synthesis of talaromycins A, B, C, and E mentions that two formal syntheses had been reported previously rsc.org.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is undertaken to explore the structural requirements for its biological activity and to potentially develop compounds with improved properties researchgate.netamanote.comacademictree.orgctdbase.org. While the provided search results focus heavily on the synthesis of the natural product itself, the broader field of spiroketal synthesis and the study of structure-activity relationships in related compounds provide context.

Research on spiroketal natural products often involves the synthesis of various analogues to understand how structural modifications affect biological activity researchgate.net. Although specific detailed studies on this compound analogues for SAR were not extensively detailed in the provided snippets, the general principle of designing and synthesizing analogues with variations in the spiroketal core or appended groups is a common strategy in natural product chemistry to establish structure-activity relationships dntb.gov.uamdpi.com. For instance, studies on other compound classes, like pyrazole (B372694) derivatives or steroid hybrids, illustrate how structural modifications and the synthesis of analogues are used to explore activity and propose structure-activity relationships dntb.gov.uamdpi.com.

Hybrid Natural Product Syntheses

The concept of hybrid natural product synthesis involves combining structural features from two or more different natural products to create novel compounds with potentially enhanced or altered biological activities. This strategy has been applied in the context of this compound, particularly in the creation of hybrids incorporating the talaromycin spiroketal structure with other pharmacologically relevant scaffolds.

One notable example is the synthesis of hybrid molecules combining fragments of talaromycin B with the estrone (B1671321) nucleus researchgate.netnih.gov. These estrone-talaromycin hybrids were designed with the rationale that steroids like estrone are known for their ability to penetrate cell membranes and interact with the cell nucleus, potentially facilitating the delivery or targeting of the attached toxin or active moiety researchgate.net. A novel estrone-talaromycin hybrid was synthesized using a sequence that featured a key hetero-Diels-Alder reaction step nih.govresearchgate.net. In vitro testing of this hybrid demonstrated notable cytotoxic activity nih.gov. Specifically, an estrone-talaromycin hybrid (referred to as hybrid B in one source) exhibited better cytotoxic activity compared to talaromycin B alone nih.gov.

Research findings indicate that designing such hybrid molecules can lead to compounds with improved biological activity compared to the parent natural products nih.gov. The coupling of different natural products to form hybrids offers a vast array of new compounds with diverse structures and potential pharmacological interest researchgate.net.

While specific detailed data tables on the yields or reaction conditions for the hybrid syntheses of this compound itself were not extensively detailed in the search results, the focus was primarily on the concept and the biological outcomes of creating such hybrids, particularly with talaromycin B.

Biological Activities and Molecular Mechanisms

In Vitro Investigations of Talaromycin A and Analogues

This compound, a δ-lactone isolated from the endophytic fungus Talaromyces sp., has demonstrated selective cytotoxic effects in preclinical research. mdpi.com In a study investigating compounds from an endolichenic fungus associated with Xanthoparmelia angustiphylla, this compound and its analogue, clearanol A, were evaluated for their impact on cancer cell lines. nih.gov Both compounds were found to exhibit selective cytotoxicity specifically against the human breast cancer cell line MDA-MB-231. mdpi.comnih.gov this compound showed an IC50 value of 24.6 ± 1.3 µg/mL against this cell line. mdpi.com

CompoundCell LineActivitySource
This compoundMDA-MB-231IC50: 24.6 ± 1.3 µg/mL mdpi.com
Clearanol AMDA-MB-231IC50: 19.1 ± 1.2 µg/mL mdpi.com

This compound has been identified as a moderate inhibitor of Phosphodiesterase 1 (PDE1). In an investigation of compounds isolated from Talaromyces brevis, an endophytic fungus of Cupressus chengiana, this compound was tested for its PDE1 inhibitory activity. researchgate.netresearcher.life The study found that it exhibited a moderate inhibitory effect, with an inhibition rate of 58.35% at a concentration of 271.6 μM. researchgate.netresearcher.life

The inhibitory activity of this compound against Phosphoinositide-3-Kinase (PI3K) has been evaluated. This compound and the related compound Talaromycin B, isolated from a liquid culture of Talaromyces aurantiacus, were tested for PI3K inhibitory activity. tandfonline.comnih.gov The results of this screening indicated that both compounds showed only weak activity against this enzyme. tandfonline.comnih.gov In contrast, other metabolites from the Talaromyces genus, such as wortmannine F from T. wortmannii, have been shown to possess strong inhibitory activity against PI3K-α, with an IC50 value of 25 μM. nih.gov

This compound has been assessed for its potential to inhibit both monoamine oxidase (MAO) and acetylcholinesterase (AChE). Research on this compound and B from Talaromyces aurantiacus showed that the compounds displayed only weak inhibitory activity against MAO. tandfonline.comnih.gov

Findings regarding acetylcholinesterase inhibition have varied. One study reported this compound, sourced from Talaromyces marneffei, as having a specific IC50 value of 12.63 μM for AChE inhibition. nih.gov However, a separate investigation into this compound from Talaromyces aurantiacus found that it exhibited only weak activity against AChE. tandfonline.comnih.gov

CompoundEnzyme TargetObserved ActivitySource
This compoundPhosphodiesterase 1 (PDE1)58.35% inhibition at 271.6 µM researchgate.netresearcher.life
This compoundPhosphoinositide-3-Kinase (PI3K)Weak activity tandfonline.comnih.gov
This compoundMonoamine Oxidase (MAO)Weak activity tandfonline.comnih.gov
This compoundAcetylcholinesterase (AChE)IC50: 12.63 µM nih.gov
This compoundAcetylcholinesterase (AChE)Weak activity tandfonline.comnih.gov

Enzymatic Inhibition Profiles

Antimicrobial and Antifungal Studies of Talaromyces Metabolites

The genus Talaromyces is a rich source of secondary metabolites with a wide range of biological activities, including antimicrobial and antifungal properties. nih.gov For instance, the meroterpenoid taladrimanin A, isolated from a marine-derived Talaromyces sp., displayed selective antibacterial activity against Staphylococcus aureus. nih.gov Another study on a gorgonian-derived fungus, also a Talaromyces sp., led to the isolation of a diphenyl ether derivative named this compound, which demonstrated potent antifouling activity against the larval settlement of the barnacle Balanus amphitrite, with an EC50 value of 2.8 ± 0.2 μg/mL. nih.govmdpi.com

Other compounds from this genus have also shown significant activity. Talaromyone B, from the mangrove endophytic fungus Talaromyces stipitatus, exhibited antibacterial effects against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 12.5 μg/ml. nih.gov Funiculosone, a dihydroxanthene-1,9-dione from the endolichenic fungus Talaromyces funiculosus, showed moderate antibacterial activity against E. coli and Staphylococcus aureus (MICs from 23 to 58 μg/mL) and significant antifungal activity against Candida albicans (MIC of 35 μg/mL). mdpi.com Additionally, metabolites from the endophytic fungus Paecilomyces variotii have demonstrated diverse antibacterial activities against several human and aquatic pathogens, as well as inhibitory effects against the plant pathogenic fungus Fusarium graminearum. nih.gov

Metabolite/SourceActivity TypeTarget Organism(s)Activity/MIC/EC50Source
This compoundAntifoulingBalanus amphitrite (barnacle)EC50: 2.8 ± 0.2 μg/mL nih.govmdpi.com
Taladrimanin AAntibacterialStaphylococcus aureusSelective activity nih.gov
Talaromyone BAntibacterialBacillus subtilisMIC: 12.5 μg/mL nih.gov
FuniculosoneAntibacterialE. coli, Staphylococcus aureusMIC: 23 to 58 μg/mL mdpi.com
FuniculosoneAntifungalCandida albicansMIC: 35 μg/mL mdpi.com
Metabolites from Paecilomyces variotiiAntifungalFusarium graminearumInhibitory activity nih.gov

Bacterial Growth Inhibition

The antibacterial potential of this compound has been investigated, revealing a nuanced activity profile. While many secondary metabolites from the Talaromyces genus have demonstrated significant antibacterial properties, this compound, in initial screenings, has been characterized as having weak activity. nih.gov

In broader studies of the Talaromyces genus, various compounds have shown notable efficacy against bacterial pathogens. For instance, extracts from Talaromyces species have exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. ukm.my Specific compounds isolated from marine-derived Talaromyces sp. have shown potent inhibitory effects against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.195 to 25 µg/mL for some molecules. nih.gov However, for this compound specifically, detailed data on its minimum inhibitory concentration (MIC) against a panel of bacteria are not extensively documented in the current scientific literature, reflecting its comparatively modest antibacterial action. nih.gov

Fungal Growth Inhibition

Similar to its antibacterial profile, the antifungal activity of this compound has been described as weak in preliminary studies. nih.gov While the Talaromyces genus is a source of various antifungal compounds, this compound itself does not appear to be a potent inhibitor of fungal growth based on available data. nih.govnih.gov

For context, other metabolites from Talaromyces have shown significant antifungal properties. For example, certain extracts and compounds from this genus have been effective against various fungal pathogens, including yeast and filamentous fungi. nih.govnih.gov However, when this compound and its structural analog Talaromycin B were isolated from Talaromyces aurantiacus, they were tested for several biological activities and demonstrated only weak effects, which is understood to include antimicrobial activity. nih.govresearchgate.nettandfonline.com

Mechanistic Elucidation of Biological Actions

Cellular Pathway Modulation (e.g., NF-kB pathway inhibition)

The impact of this compound on cellular signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, remains an area with limited specific research. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a target for various therapeutic agents. nih.govmdpi.commdpi.comnih.gov While some compounds from the Talaromyces genus have been found to exhibit anti-inflammatory effects, which can be associated with the modulation of pathways like NF-κB, direct evidence of this compound's activity on this pathway is not yet available in the scientific literature. nih.gov The general mechanism of NF-κB inhibition often involves preventing the degradation of IκB proteins, which otherwise allows NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression. nih.govnih.gov

Molecular Target Identification and Interaction (e.g., molecular docking)

To date, specific molecular docking studies for this compound to identify its precise molecular targets have not been extensively reported. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.comresearchgate.net This method is instrumental in drug discovery for identifying potential molecular targets and understanding interaction mechanisms. While molecular docking studies have been conducted on other compounds isolated from Talaromyces species to investigate their therapeutic potential, such as for anti-Hepatitis B virus agents, similar in-depth computational analyses for this compound are not yet available in the public domain.

Other Noteworthy Biological Activities (e.g., antioxidant activity)

Beyond antimicrobial and cytotoxic effects, other biological activities of compounds from the Talaromyces genus, such as antioxidant activity, have been noted. There are indications that a patented substance referred to as "talaromycin," derived from Talaromyces purpurogenus var. armeniaca, possesses antioxidant effects. arevali.com This patented substance is described as supporting detoxification processes and contributing to the harmonization of organ systems through its antioxidant action. arevali.com Furthermore, studies on Talaromyces purpurogenus have shown that fermentation with this fungus can significantly enhance the antioxidant properties of plant extracts, as measured by DPPH and ABTS radical scavenging assays. scienceopen.com However, specific quantitative data, such as IC50 values from standardized antioxidant assays for this compound itself, are not yet detailed in the available scientific literature.

Structure Activity Relationship Sar Studies of Talaromycin a and Derivatives

Identification of Essential Pharmacophoric Elements

Identifying essential pharmacophoric elements involves pinpointing the critical features of a molecule necessary for its interaction with a biological target and subsequent activity. A pharmacophore represents the ensemble of steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. In the context of Talaromycin A, this would involve determining which hydroxyl groups, ether linkages, the spiro center, or the ethyl substituent are indispensable for its activity. SAR studies, through the analysis of modified analogs, help reveal these crucial elements. Removing or altering an essential pharmacophore typically leads to a significant reduction or complete loss of biological activity. The analysis of SAR generally enables the determination of the chemical group responsible for evoking a target biological effect wikipedia.orgresearchgate.net.

Influence of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining biological efficacy. Many biological systems, such as enzymes and receptors, are chiral and can distinguish between different stereoisomers of a compound, leading to significant differences in activity, potency, and selectivity slideshare.netmichberk.com. For this compound, which possesses multiple chiral centers, the specific configuration of these centers is expected to heavily influence its interaction with biological targets. Changes in the stereochemistry of substituents have been shown to affect the biological activity of talaromycins cornell.edu. Understanding the influence of stereochemistry is vital for developing analogs with improved or desired biological profiles. Different enantiomers may exhibit different pharmacological activity, potency, selectivity, metabolism, and toxicity slideshare.net.

Computational Approaches in SAR Analysis

Computational approaches are increasingly integrated into SAR studies to complement experimental efforts. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling aim to build mathematical relationships between molecular descriptors (numerical representations of chemical structure) and biological activity wikipedia.orgresearchgate.net. These models can predict the activity of untested compounds and provide insights into the structural features that govern activity. Other computational methods include the use of SAR maps for visualizing structure-activity relationships and methods for automatically extracting SAR rules from complex biological data psu.eduu-strasbg.frnih.gov. These computational tools aid in the design of new analogs, prioritization of synthesis targets, and the interpretation of large datasets generated in screening efforts. Computational SAR tools can detect correlations and build models to evaluate new chemical structures and predict their biological activity collaborativedrug.com.

Future Research Directions and Potential As Chemical Probes

Unexplored Biological Activities and Therapeutic Opportunities (non-human, research tool focus)

Research into the biological activities of Talaromycin A is still in its early stages, with indications of selective cytotoxicity against certain cell lines. This compound, along with clearanol A, was isolated from Talaromyces sp. MH551540 and showed selective cytotoxicity against MDA-MB-231 cells with IC₅₀ values of 24.6 ± 1.3 μg/mL and 19.1 ± 1.2 μg/mL, respectively. nih.gov Another study found that this compound, isolated from Talaromyces brevis, showed moderate inhibitory activity against phosphodiesterase 1 (PDE1) with an inhibitory rate of 58.35% at 271.6 μM. doi.org However, it did not inhibit Fusarium oxysporum growth. doi.org

The potential of this compound as a research tool lies in these observed activities. Its selective cytotoxicity could be explored to understand specific pathways involved in the proliferation or survival of certain cell types, particularly MDA-MB-231 cells. The observed PDE1 inhibitory activity also suggests potential use as a probe to study the role of this enzyme in various biological processes. Further investigation is needed to fully elucidate the mechanisms of action underlying these activities and to identify other potential biological targets. The exploration of this compound as a research tool is focused on understanding biological pathways rather than direct therapeutic use in humans or animals.

Advancements in Biosynthetic Engineering for this compound

The biosynthesis of spiroketal natural products like this compound is a complex process typically involving polyketide synthases (PKSs). frontiersin.org Understanding and manipulating the biosynthetic pathways can lead to improved production yields or the generation of structural analogs with altered or enhanced activities. While specific advancements in the biosynthetic engineering of this compound are not extensively detailed in the provided snippets, research into the biosynthesis of other spiroketals and secondary metabolites from Talaromyces provides a framework. Polyketides are synthesized by PKSs through a series of decarboxylative condensation reactions. frontiersin.org The genus Talaromyces is known to produce a wide range of secondary metabolites, including polyketides, and the genetic and biochemical pathways involved in their production are being explored. frontiersin.orgontosight.ai Efforts to sequence the genomes of various Talaromyces species are underway, which will provide valuable insights into their genetic makeup and potential for biotechnological applications, including the engineering of biosynthetic pathways. ontosight.ai The hypothesis of horizontal transfer of gene clusters encoding for the synthesis of bioactive secondary metabolites among fungi is also gaining traction, which could influence biosynthetic engineering strategies. nih.gov

Discovery of Novel Talaromyces Strains and Metabolites

The genus Talaromyces is a prolific source of diverse secondary metabolites, and ongoing research continues to uncover new strains and novel compounds. Talaromyces species are widely distributed in various environments, including soil, marine habitats, and as endophytes of plants and animals. nih.govnih.gov Studies have shown that Talaromyces species yield many kinds of secondary metabolites with novel structures and good biological activity. frontiersin.org

Recent studies have reported the isolation of new compounds from various Talaromyces strains. For example, six new compounds, including talamitones A and B, were isolated from the marine-derived fungus Talaromyces minnesotensis. nih.gov Another study on a mangrove-sediments-derived fungus Talaromyces sp. isolated five new metabolites, including cyclic dipeptide derivatives and polyketides. researchgate.net The discovery of new strains and metabolites is crucial for expanding the chemical diversity available for biological screening and for identifying potentially more active or selective compounds. The table below lists some recently studied Talaromyces strains and the types of metabolites they produce:

Talaromyces StrainEnvironment/SourceMetabolite Types Isolated
Talaromyces sp. MH551540Endolichenic fungusδ-lactones (this compound, Clearanol A) nih.govmdpi.com
Talaromyces brevisEndophytic fungusβ-aminopropionate (Talarombrevisone A), Polyketide (this compound) doi.org
Talaromyces aurantiacusEndophytic fungusThis compound, Talaromycin B, and other compounds tandfonline.com
Talaromyces minnesotensisMarine-derivedTalamitones A and B, demethyltalamitone B, talamiisocoumaringlycosides A and B, talaminaphtholglycoside nih.gov
Talaromyces sp. SCSIO 41431Mangrove-sedimentsCyclic dipeptide derivatives, Polyketides researchgate.net
Talaromyces pinophilus SPJ22Various substratesFatty acids, amides, alkanes, furan, ketones, alcohols, aromatic compounds, esters d-nb.info
Talaromyces sp. YL-2015Fungal strainBioactive compounds (general) ontosight.ai

The ongoing exploration of diverse ecological niches for Talaromyces species is likely to yield further novel metabolites with unique structures and biological activities. frontiersin.orgnih.govnih.govresearchgate.net

Development of this compound as a Chemical Probe for Biological Pathways

The development of small molecules as chemical probes has become a significant approach in chemical biology to understand and control biological processes. chemeurope.com this compound, with its observed selective cytotoxicity and PDE1 inhibitory activity, holds potential for development as a chemical probe. nih.govdoi.org Chemical probes are small molecules used to perturb protein function in a manner analogous to genetic mutations, allowing researchers to illuminate fundamental processes in cell biology. chemeurope.com

To develop this compound as a chemical probe, further research is needed to:

Precisely identify the protein targets responsible for its observed biological activities.

Characterize the binding affinity and specificity of this compound for its targets.

Synthesize modified versions of this compound to improve its potency, selectivity, and suitability for biological assays.

Utilize this compound and its analogs in cellular and biochemical experiments to dissect the roles of its targets in specific biological pathways.

The structural complexity of this compound, particularly its spiroketal moiety, can be both a challenge and an advantage in probe development. It provides a unique scaffold for structural modifications. The total synthesis of this compound and related compounds has been achieved, which is essential for producing sufficient quantities for research and for generating structural analogs. researchgate.netcambridgemedchemconsulting.com

Synthetic Innovations for Complex Spiroketals

Spiroketals are prevalent substructures in many biologically active natural products, and their synthesis presents significant challenges and opportunities for innovation in organic chemistry. researchgate.net this compound contains a complex spiroketal moiety, making it an attractive target for synthetic chemists. Several synthetic approaches towards this compound and related spiroketals have been reported. tandfonline.comresearchgate.netcambridgemedchemconsulting.comunc.edu

Innovations in the synthesis of complex spiroketals often involve the development of stereoselective methods for constructing the spirocenter and controlling the relative and absolute stereochemistry of the multiple chiral centers. Strategies employed in the synthesis of spiroketals include acid-catalyzed spiroketalization, intramolecular cyclization reactions, and the use of chiral auxiliaries or catalysts to induce asymmetry. researchgate.netcambridgemedchemconsulting.comunc.eduarchive.orgresearchgate.net The total synthesis of (+)-Talaromycin A and (-)-Talaromycin B, for instance, utilized a common spiroketal intermediate. researchgate.net Another approach to spiroketals involves intramolecular [2+2] enone olefin photocycloadditions. unc.edu The synthesis of the spiroketal unit of other natural products like milbemycin β3 has also contributed to the general understanding and methodology for spiroketal synthesis. cambridgemedchemconsulting.com Ongoing research in this area focuses on developing more efficient, stereoselective, and convergent synthetic routes to access complex spiroketals found in natural products like this compound.

Q & A

Q. What comparative frameworks are effective for evaluating this compound against other fungal metabolites with similar bioactivities?

  • Methodological Answer : Use chemometric approaches (e.g., PCA, OPLS-DA) to correlate structural features (e.g., substituents, ring systems) with bioactivity. Public databases like Metlin or GNPS can facilitate mass spectral networking for comparative analysis .

Q. How can computational tools enhance the study of this compound’s mechanism of action?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts target binding, while MD simulations (GROMACS) assess stability. Pair with transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.